

Spectroscopic Profile of Dimethyl Acetylenedicarboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl acetylenedicarboxylate	
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An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl acetylenedicarboxylate** (DMAD), a key reagent in organic synthesis. The document presents quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format for easy reference and comparison. Detailed experimental protocols, based on standard laboratory practices, are also provided to aid in the replication and interpretation of these data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **dimethyl acetylenedicarboxylate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~3.78	Singlet	6H	-OCH₃

Table 2: 13 C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
~53.0	-OCH₃
~74.0	-C≡C-
~152.0	C=O

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (methyl)
~2250	Weak	C≡C stretch
~1720	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
142	~15	[M] ⁺ (Molecular Ion)
111	100	[M - OCH ₃] ⁺
83	~20	[M - COOCH₃] ⁺
59	~19	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **dimethyl acetylenedicarboxylate**, a colorless liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A solution of **dimethyl acetylenedicarboxylate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or CCl₄) and transferred to a 5 mm



NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

- ¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. A standard single-pulse sequence is used with a pulse angle of 90 degrees and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: As dimethyl acetylenedicarboxylate is a liquid, a thin film is prepared
 by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium
 bromide (KBr) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

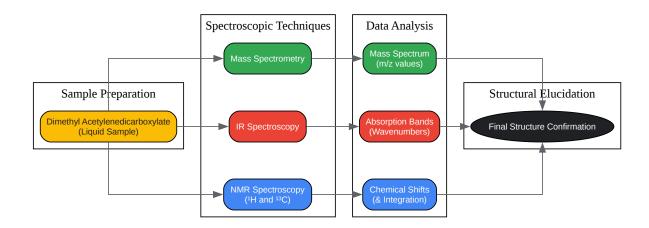
• Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.



- Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules like **dimethyl acetylenedicarboxylate**. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of obtaining and interpreting spectroscopic data for the structural elucidation of **dimethyl acetylenedicarboxylate**.



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Caption: Workflow for the spectroscopic analysis of **dimethyl acetylenedicarboxylate**.



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References

- 1. Dimethyl acetylenedicarboxylate | C6H6O4 | CID 12980 PubChem [pubchem.ncbi.nlm.nih.gov]
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